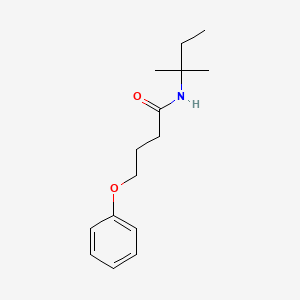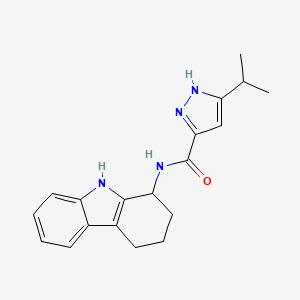
3-bromo-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ブロモ-N-(5-シクロブチル-1,3,4-チアゾール-2-イル)ベンゾアミドは、ベンゾアミド類に属する有機化合物です。ベンゾアミド環の3位に臭素原子を有し、シクロブチル基で置換された1,3,4-チアゾール環を特徴としています。
2. 製法
合成経路と反応条件: 3-ブロモ-N-(5-シクロブチル-1,3,4-チアゾール-2-イル)ベンゾアミドの合成は、一般的に以下の手順で実施されます。
1,3,4-チアゾール環の形成: これは、チオセミカルバジドとシクロブタノンを酸性条件下で反応させることで、シクロブチル置換チアゾールを生成することができます。
ベンゾアミドの臭素化: ベンゾアミド環は、臭素またはN-ブロモスクシンイミド(NBS)を鉄(III)臭化物などの触媒の存在下で用いて、3位で臭素化されます。
カップリング反応: 次に、臭素化されたベンゾアミドを、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング剤と、トリエチルアミンなどの塩基の存在下で、シクロブチル置換チアゾールとカップリングします。
工業的製法: この化合物の工業的生産は、同様の合成経路に従いますが、収率と純度を最適化するために、より大規模に行われる可能性があります。これには、一定の品質と効率を確保するために、連続フローリアクターや自動システムが含まれる可能性があります。
反応の種類:
置換反応:
酸化と還元: チアゾール環は、酸化還元反応に関与し、その電子特性と反応性を変化させる可能性があります。
カップリング反応: この化合物は、他の芳香族または複素環式化合物とのカップリング反応に関与し、構造的多様性を拡大することができます。
一般的な試薬と条件:
求核置換: メトキシナトリウムまたはtert-ブトキシカリウムなどの試薬を穏和な条件下で使用できます。
酸化: 過酸化水素または過マンガン酸カリウムなどの酸化剤を使用できます。
還元: 水素化リチウムアルミニウム(LAH)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
主な生成物:
置換ベンゾアミド: 使用した求核剤に応じて、さまざまな置換ベンゾアミドを合成できます。
酸化または還元されたチアゾール: チアゾール環の酸化状態が変化した生成物。
化学:
複雑な分子の合成: この化合物は、より複雑な有機分子の合成におけるビルディングブロックとして役立ちます。
触媒作用: 触媒反応における配位子として使用され、触媒の反応性と選択性を影響を与える可能性があります。
生物学と医学:
薬理学的試験: この化合物の構造は、酵素阻害剤または受容体モジュレーターとしての潜在的な活性を示唆しており、創薬のための候補となっています。
抗菌剤: チアゾール部分は、抗菌特性で知られており、さらに検討することができます。
産業:
材料科学: この化合物は、特定の電子または光学特性を持つ新しい材料の開発に使用できます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with cyclobutanone under acidic conditions to form the cyclobutyl-substituted thiadiazole.
Bromination of benzamide: The benzamide ring is brominated at the third position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Coupling reaction: The brominated benzamide is then coupled with the cyclobutyl-substituted thiadiazole using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, potentially altering its electronic properties and reactivity.
Coupling Reactions: The compound can engage in coupling reactions with other aromatic or heterocyclic compounds, expanding its structural diversity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substituted Benzamides: Depending on the nucleophile used, various substituted benzamides can be synthesized.
Oxidized or Reduced Thiadiazoles: Products with altered oxidation states of the thiadiazole ring.
Chemistry:
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.
Catalysis: It may be used as a ligand in catalytic reactions, influencing the reactivity and selectivity of catalysts.
Biology and Medicine:
Pharmacological Studies: The compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug discovery.
Antimicrobial Agents: Its thiadiazole moiety is known for antimicrobial properties, which could be explored further.
Industry:
Material Science: The compound could be used in the development of new materials with specific electronic or optical properties.
作用機序
3-ブロモ-N-(5-シクロブチル-1,3,4-チアゾール-2-イル)ベンゾアミドの正確な作用機序は、その特定の用途によって異なります。一般的に、酵素や受容体などの分子標的に作用し、その活性を調節する可能性があります。チアゾール環は、水素結合やπ-π相互作用に関与し、化合物の結合親和性と特異性を影響を与える可能性があります。
類似の化合物:
3-ブロモ-N-(5-(エチルチオ)-1,3,4-チアゾール-2-イル)ベンゾアミド: 構造は似ていますが、シクロブチル基の代わりにエチルチオ基があります。
N-(5-フェニル-1,3,4-チアゾール-2-イル)ベンゾアミド: チアゾール環にフェニル基を有しています。
独自性:
シクロブチル基: 3-ブロモ-N-(5-シクロブチル-1,3,4-チアゾール-2-イル)ベンゾアミドにおけるシクロブチル基の存在は、ユニークな立体および電子特性を与え、類似の化合物と比較して、その反応性と結合特性を高める可能性があります。
この詳細な概要は、3-ブロモ-N-(5-シクロブチル-1,3,4-チアゾール-2-イル)ベンゾアミドの合成、反応、用途、および類似の化合物との比較を網羅しており、包括的な理解を提供します。
類似化合物との比較
3-Bromo-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide: Similar in structure but with an ethylthio group instead of a cyclobutyl group.
N-(5-Phenyl-1,3,4-thiadiazol-2-yl)benzamide: Features a phenyl group on the thiadiazole ring.
Uniqueness:
Cyclobutyl Group: The presence of a cyclobutyl group in 3-bromo-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)benzamide imparts unique steric and electronic properties, potentially enhancing its reactivity and binding characteristics compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C13H12BrN3OS |
|---|---|
分子量 |
338.22 g/mol |
IUPAC名 |
3-bromo-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C13H12BrN3OS/c14-10-6-2-5-9(7-10)11(18)15-13-17-16-12(19-13)8-3-1-4-8/h2,5-8H,1,3-4H2,(H,15,17,18) |
InChIキー |
NNQSXGFJOHDNJX-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-difluorophenyl)-4-methyl-N-[(4-methyl-3-nitrophenyl)sulfonyl]-3-nitrobenzenesulfonamide](/img/structure/B11024951.png)
![3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11024964.png)

![3-({4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)-5-nitrobenzoic acid](/img/structure/B11024974.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11024978.png)
![N-(1-methyl-1H-pyrazol-4-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11024980.png)
![N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11024988.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B11024993.png)
![2-(3-methoxypropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11024994.png)

![2-{1-[4-(2-Methylpropyl)phenyl]ethyl}-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11025009.png)
![3-(3-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11025013.png)

![Diethyl 4,4'-[benzene-1,3-diylbis(carbonylimino)]dibenzoate](/img/structure/B11025020.png)
